molecular formula C13H20N2O B12693592 Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine CAS No. 92708-78-6

Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine

Cat. No.: B12693592
CAS No.: 92708-78-6
M. Wt: 220.31 g/mol
InChI Key: QYWVTWTWSCLPIB-UHFFFAOYSA-N
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Description

Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine is a heterocyclic compound that features an oxazepine ring fused with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylethylamine with a suitable oxazepine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxazepine and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydronaphthalene: Shares a similar tetrahydro structure but lacks the oxazepine ring.

    Phenylethylamine: Contains the phenylethyl group but lacks the oxazepine ring.

    Oxazepine Derivatives: Compounds with similar oxazepine rings but different substituents.

Uniqueness

Tetrahydro-N-(1-phenylethyl)-1,4-oxazepin-4(5H)-amine is unique due to its specific combination of the oxazepine ring and phenylethylamine group, which imparts distinct chemical and biological properties.

Properties

CAS No.

92708-78-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-(1-phenylethyl)-1,4-oxazepan-4-amine

InChI

InChI=1S/C13H20N2O/c1-12(13-6-3-2-4-7-13)14-15-8-5-10-16-11-9-15/h2-4,6-7,12,14H,5,8-11H2,1H3

InChI Key

QYWVTWTWSCLPIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NN2CCCOCC2

Origin of Product

United States

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